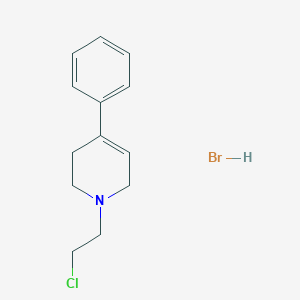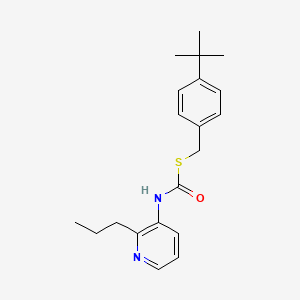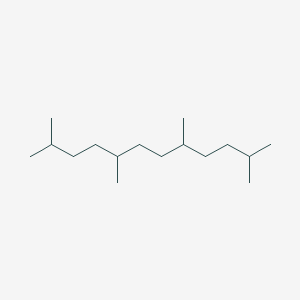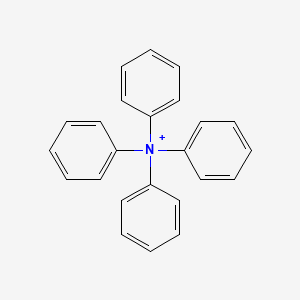![molecular formula C28H17N B14647871 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine CAS No. 52856-40-3](/img/structure/B14647871.png)
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine is a complex organic compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains multiple aromatic rings, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine involves intricate organic reactions. Common synthetic routes include:
Cyclization Reactions: Utilizing precursors like benzo[a]phenanthrene and acridine derivatives under specific conditions to form the desired compound.
Catalytic Methods: Employing catalysts such as palladium or platinum to facilitate the formation of the compound.
Industrial Production: Large-scale production may involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of industrial-grade reagents.
Análisis De Reacciones Químicas
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Participates in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl groups.
Major Products: The reactions typically yield products like hydroxylated, halogenated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine has diverse applications in scientific research:
Chemistry: Used as a model compound to study PAHs and their reactivity.
Biology: Investigated for its interactions with biological molecules, including DNA and proteins.
Medicine: Explored for potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine involves:
Molecular Targets: Interacts with cellular components like DNA, leading to potential mutagenic or therapeutic effects.
Comparación Con Compuestos Similares
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine can be compared with other PAHs and acridine derivatives:
Benzo[a]pyrene: Similar in structure but differs in its biological activity and toxicity.
Acridine Orange: A well-known dye with distinct applications in cell biology.
Phenanthrene: Shares structural similarities but has different chemical properties and uses.
Conclusion
This compound is a multifaceted compound with significant importance in various scientific domains. Its unique structure and reactivity make it a valuable subject for research and industrial applications.
Propiedades
Número CAS |
52856-40-3 |
|---|---|
Fórmula molecular |
C28H17N |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-methyl-12-azaheptacyclo[14.10.2.02,11.03,8.013,27.020,28.021,26]octacosa-1,3(8),4,6,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-9-10-17-11-13-23-26(22(17)15-16)27-21-7-3-2-6-19(21)20-8-4-5-18-12-14-24(29-23)28(27)25(18)20/h2-15H,1H3 |
Clave InChI |
FLRGSYBAECTMNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC3=NC4=C5C6=C(C=CC=C6C7=CC=CC=C7C5=C32)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
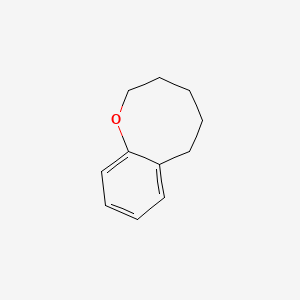
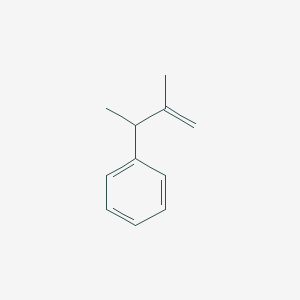
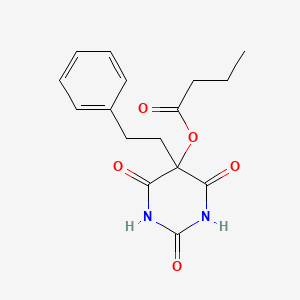

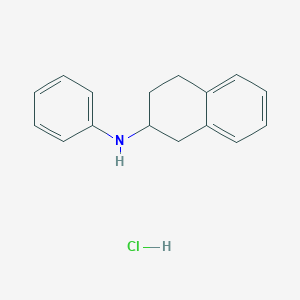
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
